4-(oxetane-3-sulfonyl)piperidine
CAS No.: 2866335-21-7
Cat. No.: VC12004082
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866335-21-7 |
|---|---|
| Molecular Formula | C8H15NO3S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 4-(oxetan-3-ylsulfonyl)piperidine |
| Standard InChI | InChI=1S/C8H15NO3S/c10-13(11,8-5-12-6-8)7-1-3-9-4-2-7/h7-9H,1-6H2 |
| Standard InChI Key | HMJKNYHCMHNGFN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1S(=O)(=O)C2COC2 |
| Canonical SMILES | C1CNCCC1S(=O)(=O)C2COC2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a piperidine ring (C₅H₁₁N) linked via a sulfonyl group (-SO₂-) to an oxetane ring (C₃H₆O). The oxetane’s 3-sulfonyl substitution imposes a distinct stereoelectronic profile, with the sulfonyl group acting as a strong electron-withdrawing moiety. This configuration is captured in the SMILES notation C1CNCCC1S(=O)(=O)C2COC2, which reflects the connectivity of the piperidine (N1-C2-C3-C4-C5-C6), sulfonyl (S=O), and oxetane (C7-O-C8-C9-O) components .
The InChIKey HMJKNYHCMHNGFN-UHFFFAOYSA-N provides a unique identifier for this stereoisomer, though crystallographic data confirming its three-dimensional conformation remain unavailable. Computational models suggest that the oxetane ring adopts a puckered conformation, while the sulfonyl group occupies an axial position relative to the piperidine ring, minimizing steric clashes .
Physicochemical Profiling
Collision cross-section (CCS) predictions derived from ion mobility spectrometry highlight the compound’s behavior under mass spectrometric conditions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 206.08455 | 138.9 |
| [M+Na]+ | 228.06649 | 143.1 |
| [M-H]- | 204.06999 | 137.9 |
| [M+Na-2H]- | 226.05194 | 140.0 |
These values indicate moderate molecular rigidity, comparable to spirocyclic oxetane derivatives used in CNS-targeted therapeutics . The compound’s calculated partition coefficient (LogP ≈ 1.2) and polar surface area (PSA ≈ 75 Ų) suggest favorable membrane permeability and solubility, aligning with Carreira’s observations on oxetane-containing drug candidates .
Synthetic Methodologies and Reactivity
Reactivity and Functionalization
The sulfonyl group enables diverse transformations:
-
Nucleophilic Aromatic Substitution: Electron-deficient aryl halides undergo coupling at the sulfonyl oxygen, as seen in benzimidazole-quinone hybrids (yields >80%) .
-
Radical Reactions: Persulfate-mediated C-H functionalization at the piperidine β-position, leveraging the sulfonyl group’s electron-withdrawing effects .
-
Cycloadditions: [3+2] dipolar cycloadditions with azides or nitrile oxides, facilitated by the strained oxetane ring (ΔG‡ ≈ 15 kcal/mol) .
Applications in Medicinal Chemistry
Metabolic Stability Enhancements
Comparative studies of oxetane vs. carbonyl isosteres reveal significant advantages:
| Parameter | Oxetane Analog | Carbonyl Analog |
|---|---|---|
| CL_int (mL/min/kg) | 25.9 | 48.7 |
| Solubility (mg/mL) | 76.4 | 12.1 |
| LogD₇.₄ | 1.05 | 2.33 |
Data adapted from Carreira’s analysis of oxetane-thalidomide derivatives . The sulfonyl group further enhances metabolic stability by resisting CYP3A4-mediated oxidation, a critical factor in CNS drug design .
Target Engagement Profiles
Molecular docking simulations (PDB: 2FVD) predict strong interactions between the sulfonyl oxygen and His194 of NQO1 (ΔG = -9.2 kcal/mol), mirroring binding modes observed in benzimidazolequinone inhibitors . The piperidine nitrogen may participate in salt bridges with Asp155, while the oxetane oxygen forms hydrogen bonds with Tyr128’s hydroxyl group .
Comparative Analysis with Related Sulfonyl Piperidines
Structural Analogues
-
4-(Azetidine-3-sulfonyl)piperidine: Reduced ring strain (azetidine vs. oxetane) decreases metabolic stability (CL_int = 38.7 mL/min/kg) .
-
4-(Thietane-3-sulfonyl)piperidine: Sulfur substitution improves BBB penetration (LogPS = -4.1 vs. -5.3 for oxetane) but increases hepatotoxicity risk .
Patent Landscape
Despite 4-(oxetane-3-sulfonyl)piperidine’s absence from current patents, its structural motifs appear in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume